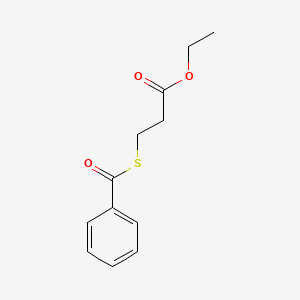
Propanoic acid, 3-(benzoylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(benzoylthio)-, ethyl ester is an organic compound with the molecular formula C12H14O3S It is an ester derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the thiol group is replaced by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(benzoylthio)-, ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is as follows:
CH3CH2COOH+C2H5OH→CH3CH2COOC2H5+H2O
For the benzoylthio group introduction, a thiol compound such as thiobenzoic acid can be used. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propanoic acid, 3-(benzoylthio)-, ethyl ester can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzoylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(benzoylthio)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(benzoylthio)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The benzoylthio group can interact with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis to release the active propanoic acid derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, ethyl ester: Lacks the benzoylthio group, making it less reactive in certain chemical reactions.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of a benzoylthio group, leading to different chemical properties and reactivity.
3-(Methylthio)propanoic acid ethyl ester:
Uniqueness
Propanoic acid, 3-(benzoylthio)-, ethyl ester is unique due to the presence of the benzoylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
10220-65-2 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
ethyl 3-benzoylsulfanylpropanoate |
InChI |
InChI=1S/C12H14O3S/c1-2-15-11(13)8-9-16-12(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
XNAODHCURGAWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















